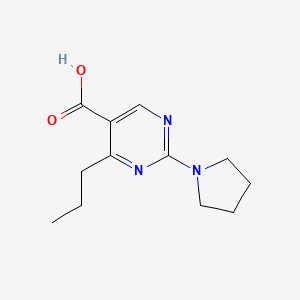

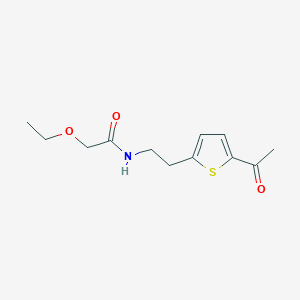

4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids, DNA and RNA. The specific structure of this compound suggests it may have unique properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, a library of fused pyridine-4-carboxylic acids, which are structurally related to the compound , was generated through a Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles, followed by hydrolysis of the ester . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. In the case of "this compound," the pyrimidine ring is likely to be the core structure, with a pyrrolidinyl group and a carboxylic acid moiety as substituents. The orientation of these groups can significantly affect the molecule's properties, as seen in the crystal structure of a related compound where the orientation of the pyridine ring with respect to the pyrimidine ring was found to be 33.26° .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including interactions with amines and thiols. For example, 4-amino-5-nitro-6-phenylethynylpyrimidines were shown to react with amines and thiols in a regio- and stereoselective manner . This suggests that "this compound" could also participate in similar reactions, potentially leading to a range of products depending on the reactants used.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents. For instance, Pt(II) complexes with pyrimidinone ligands exhibit photophysical properties that are sensitive to acid concentrations, which could be relevant for the development of sensors . Although the exact properties of "this compound" are not detailed in the provided papers, similar analyses could be conducted to determine its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Biological Activity Prediction

One significant application of compounds structurally related to 4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid lies in the synthesis of novel bicyclic systems containing the oxadiazole ring. For instance, the one-pot condensation of oxopyrrolidine carboxylic acids has led to the creation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. The biological activity of these compounds has been predicted using PASS, showcasing their potential in medicinal chemistry (Kharchenko, Detistov, & Orlov, 2008).

Combinatorial Chemistry for Fused Pyridine Derivatives

Another research avenue involves the use of acyl pyruvates and amino heterocycles in a Combes-type reaction to generate a library of fused pyridine carboxylic acids, including various biologically relevant structures. This method highlights the versatility of pyrimidine derivatives as precursors in combinatorial chemistry for synthesizing complex heterocyclic compounds with potential pharmaceutical applications (Volochnyuk et al., 2010).

Cocrystal Design and Characterization

Furthermore, the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been explored. These studies not only aid in understanding the molecular interactions and hydrogen bonding within the crystal structure but also open avenues for designing materials with specific physical properties, which could be beneficial in the development of pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

Unnatural Amino Acid Synthesis for Peptidomimetics

The synthesis of unnatural amino acids, such as 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC), demonstrates the utility of pyrimidine derivatives in creating building blocks for peptidomimetics. ATPC has been incorporated into peptides as an N-terminal moiety, showcasing its potential in the development of novel bioactive compounds (Bissyris et al., 2005).

properties

IUPAC Name |

4-propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-5-10-9(11(16)17)8-13-12(14-10)15-6-3-4-7-15/h8H,2-7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQPXRWGYAEZCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)

![7-Methyl-1-azaspiro[3.5]nonane](/img/structure/B2554241.png)

![2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554242.png)

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)

![2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2554247.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2554255.png)

![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)